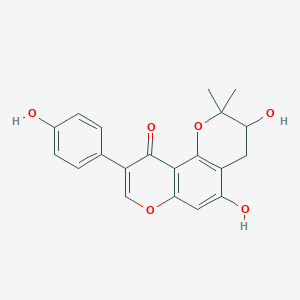
Erythrinin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrinin G is an isoflavonoid compound isolated from the ethanol extract of the twigs of Erythrina arborescens . The genus Erythrina, belonging to the Fabaceae family, comprises about 130 species distributed in tropical and subtropical regions worldwide . This compound, along with other erythrinins, has been studied for its potential bioactive properties, including antioxidant and anti-inflammatory activities .
Mechanism of Action
Erythrina alkaloids have been found to exhibit a variety of biological activities. For instance, they have been reported to have curare-like neuromuscular blocking activities Curare is a drug that blocks the transmission of nerve impulses to the muscles, causing paralysis
One study on erythraline, another erythrina alkaloid, found that after an intravenous dose of 1mg/kg in rats, the elimination half-life was 442 minutes, the total clearance was 421 ml/min/kg, and the volume of distribution was 2085 ml/kg .
Biochemical Analysis
Cellular Effects
Other compounds from the Erythrina genus have shown inhibitory effects on cells, causing DNA damage, apoptosis through mitochondrial dysfunction, and cell-cycle arrest at the S phase in a dose-dependent manner .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrinins, including Erythrinin G, typically involves the extraction of the compound from plant sources such as Erythrina arborescens . The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve optimizing the extraction conditions, such as solvent concentration, temperature, and extraction time, to maximize yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), would be employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Erythrinin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or other reduced forms of this compound .
Scientific Research Applications
Comparison with Similar Compounds
- Erythrinin D
- Erythrinin E
- Erythrinin F
- Erythrinin H
Properties
IUPAC Name |
3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFEMFAVPWVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- (9CI)](/img/new.no-structure.jpg)
![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)
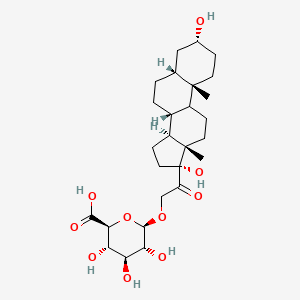

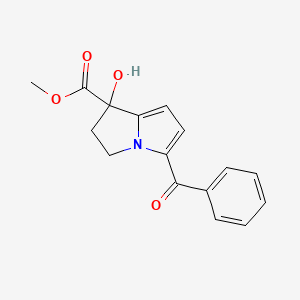
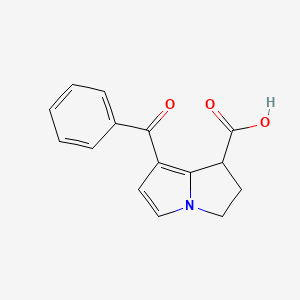
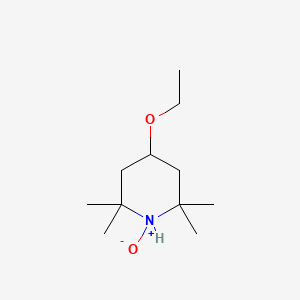
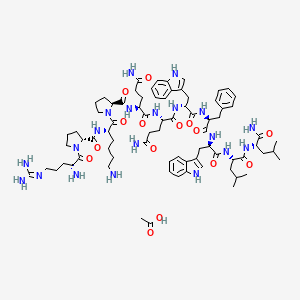
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

